![molecular formula C21H20ClN3S B2922659 1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-80-8](/img/structure/B2922659.png)
1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
The compound “1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of fused bicyclic heterocycle . This core is substituted with a 4-chlorophenyl group and a p-tolyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrazine ring and the attachment of the 4-chlorophenyl and p-tolyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolopyrazine ring, along with the 4-chlorophenyl and p-tolyl substituents, would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in its structure. For example, the pyrrolopyrazine ring might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorophenyl and tolyl groups could impact its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds related to "1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide". These studies involve the preparation of derivatives through reactions involving chalcones, hydrazines, and various other reagents, leading to compounds with potential antimicrobial and antifungal activities. The structural elucidation of these compounds is achieved through spectroscopic methods such as IR, NMR, and X-ray crystallography, providing insights into their molecular geometries and the nature of their chemical bonds (Hamada & Abdo, 2015; Shaikh et al., 2019).
Antimicrobial and Antifungal Activities
Compounds structurally related to "1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide" have been evaluated for their antimicrobial and antifungal properties. These studies often utilize disk diffusion and broth microdilution assays to assess the activity against a variety of bacterial and fungal strains. The antimicrobial potential of these compounds is attributed to their structural features, such as the presence of chloro substituents, which have been found to enhance activity (Sivakumar et al., 2020).
Cytotoxicity and Anticancer Potential
Some derivatives have been explored for their cytotoxicity against cancer cell lines, indicating the potential application of these compounds in cancer research. The structure-activity relationship (SAR) studies suggest that certain structural modifications can enhance cytotoxic activity, making these compounds interesting candidates for further investigation as anticancer agents (Shaikh et al., 2019).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and computational chemistry approaches, have been applied to understand the interaction mechanisms of these compounds with biological targets. Such studies provide valuable insights into the molecular basis of the biological activities observed, aiding in the design of more effective and selective agents (Uzun, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3S/c1-15-4-10-18(11-5-15)23-21(26)25-14-13-24-12-2-3-19(24)20(25)16-6-8-17(22)9-7-16/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSATZPYAQJKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide |
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